N-(1-Thioxoethyl)glycine
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Overview
Description
N-(1-Thioxoethyl)glycine, also known as 2-Ethanethioamidoacetic Acid, is an organosulfur compound with the molecular formula C4H7NO2S. This compound is characterized by the presence of a thioxo group attached to an ethyl chain, which is further connected to a glycine moiety. It is a white to yellow crystalline powder that is sensitive to moisture and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Thioxoethyl)glycine typically involves the reaction of glycine with ethanethioyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(1-Thioxoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential role in modulating biological pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism.
Mechanism of Action
The mechanism of action of N-(1-Thioxoethyl)glycine involves its interaction with sulfur-containing enzymes and proteins. The thioxo group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), share some structural similarities with N-(1-Thioxoethyl)glycine.
Thiols: Compounds like cysteine, which contain a thiol group, also exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to its combination of a thioxo group and a glycine moiety. This structure allows it to participate in a diverse range of chemical reactions and interact with biological molecules in ways that other similar compounds cannot .
Properties
IUPAC Name |
2-(ethanethioylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-3(8)5-2-4(6)7/h2H2,1H3,(H,5,8)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPCBCAABYPLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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